N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2S.ClH/c1-15-17(22)7-8-18-19(15)23-21(28-18)25(10-9-24-11-13-27-14-12-24)20(26)16-5-3-2-4-6-16;/h7-8,16H,2-6,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPSBYBHSWQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4CCCCC4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClN₃OS
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. The thiazole moiety is known for its role in modulating enzyme activities and influencing cellular processes such as apoptosis and cell proliferation.
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Antitumor Activity :
- Studies indicate that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the chloro and methyl groups on the benzo[d]thiazole ring enhances its anticancer properties by increasing lipophilicity and facilitating cellular uptake .
- In vitro assays have shown that this compound can induce apoptosis in cancer cells, with IC₅₀ values indicating effective concentrations for cell death .
- Anticonvulsant Properties :
Biological Assays and Findings
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Cell Line Tested | IC₅₀ (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | A431 (epidermoid carcinoma) | < 10 | Significant apoptosis |
| Cytotoxicity | U251 (glioblastoma) | < 15 | Moderate cytotoxicity |
| Anticonvulsant Activity | Rat brain slices | Not specified | Reduced seizure activity |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and the cyclohexanecarboxamide moiety significantly influence biological activity:
- Chloro Group : Enhances cytotoxicity by increasing electron-withdrawing properties, which stabilizes the compound's interactions with target proteins.
- Morpholinoethyl Substituent : Contributes to solubility and bioavailability, making the compound more effective in vivo.
Research has shown that similar compounds lacking these substituents exhibited markedly reduced activity, underscoring their importance in drug design .
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
- Case Study 1 : A phase I trial evaluating a thiazole-based compound similar to this compound demonstrated promising results in patients with advanced solid tumors, showing an acceptable safety profile and preliminary signs of efficacy.
- Case Study 2 : Preclinical models using this compound indicated significant reductions in tumor size when administered alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for this compound?
The synthesis typically involves coupling a benzo[d]thiazole amine derivative with a morpholinoethyl-substituted cyclohexanecarboxamide intermediate. Key steps include:
- Amide bond formation : Reacting 5-chloro-4-methylbenzo[d]thiazol-2-amine with activated cyclohexanecarboxylic acid derivatives (e.g., acyl chlorides) under basic conditions (e.g., triethylamine in dioxane) .
- Solvent and temperature optimization : Reactions are often conducted in polar aprotic solvents (e.g., dioxane) at 20–25°C to minimize side reactions and maximize yield .
- Purification : Recrystallization from ethanol-DMF mixtures or chromatography for high purity (>95%) .
Q. Which spectroscopic and analytical techniques are used for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly confirming amide bond formation and morpholinoethyl substitution .
- IR spectroscopy : Identifies characteristic peaks for amide C=O (1650–1700 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~397.91 g/mol) and fragmentation patterns .
Q. What are the solubility properties and formulation challenges?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
- Hydrochloride salt formation improves aqueous solubility for in vitro assays .
- Formulation for biological testing often requires sonication or co-solvents (e.g., 10% DMSO in saline) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities?
- Parameter screening : Systematically vary temperature (e.g., 0–40°C), solvent (e.g., dioxane vs. THF), and catalyst (e.g., DMAP) to identify optimal conditions .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and detect intermediates .
- Byproduct analysis : LC-MS or ¹H NMR to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Comparative studies : Synthesize analogs with varying substituents (e.g., 5-chloro → 5-fluoro) and evaluate activity in target assays (e.g., kinase inhibition). Evidence from similar benzo[d]thiazole derivatives shows that chloro groups enhance target binding affinity .
- SAR analysis : Use molecular docking to correlate substituent electronic effects (e.g., Cl vs. CH₃) with bioactivity .
Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved?
- 2D NMR techniques : Employ COSY, HSQC, and HMBC to assign overlapping signals in complex spectra .
- Computational modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What in vitro models are suitable for assessing its biological activity?
- Enzyme inhibition assays : Test against targets like PFOR (pyruvate:ferredoxin oxidoreductase) using spectrophotometric methods .
- Cell-based assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally related compounds (e.g., nitazoxanide derivatives) .
- Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for receptors/enzymes .
Q. How can scale-up challenges (e.g., low yield, impurities) be addressed?
- Process intensification : Use flow chemistry for precise control of exothermic reactions .
- Workflow adjustments : Replace column chromatography with recrystallization or distillation for cost-effective purification .
- Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (CPPs) affecting purity .
Methodological Notes
- Data contradiction resolution : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and consult literature on analogous compounds .
- Comparative analysis : Use PubChem or SciFinder to retrieve structural analogs and benchmark biological data .
- Ethical sourcing : Prioritize peer-reviewed synthesis protocols over commercial vendor data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
